molecular formula C55H64N8O8 B10849337 2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]ethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]ethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

Cat. No.: B10849337
M. Wt: 965.1 g/mol
InChI Key: CJBITXMCHBQEBZ-PGXNEIGQSA-N
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Description

The compound H-Tyr-Pro-Phe-Phe-NH-CH2-CH2-NH Tic Dmt-H is a synthetic peptide that combines elements of opioid receptor agonists and antagonists. It is derived from the micro opioid agonist endomorphin-2 and the delta opioid antagonist pharmacophore Dmt-Tic

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-Pro-Phe-Phe-NH-CH2-CH2-NH Tic Dmt-H involves multiple steps, starting with the protection of amino groups and the sequential coupling of amino acids. The process typically includes:

    Protection of Amino Groups: Using protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to protect the amino groups of the amino acids.

    Coupling Reactions: Sequential coupling of amino acids using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of coupling additives like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

    Deprotection: Removal of the protecting groups using acids like trifluoroacetic acid (TFA) for Boc or piperidine for Fmoc.

    Final Coupling: Coupling of the protected peptide with Tic and Dmt moieties.

Industrial Production Methods

Industrial production of this compound would involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

H-Tyr-Pro-Phe-Phe-NH-CH2-CH2-NH Tic Dmt-H: undergoes various chemical reactions, including:

    Oxidation: The peptide can undergo oxidation reactions, particularly at the tyrosine residue, which can be oxidized to form dityrosine.

    Reduction: Reduction reactions can occur at the disulfide bonds if present in the peptide structure.

    Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the phenylalanine residues.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation reactions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used for reduction reactions.

    Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds can yield free thiol groups.

Scientific Research Applications

H-Tyr-Pro-Phe-Phe-NH-CH2-CH2-NH Tic Dmt-H: has several scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Employed in research on opioid receptors and their role in pain perception and analgesia.

    Medicine: Investigated for its potential use in developing new analgesic drugs with reduced side effects compared to traditional opioids.

    Industry: Utilized in the development of new peptide-based therapeutics and diagnostic tools.

Mechanism of Action

The mechanism of action of H-Tyr-Pro-Phe-Phe-NH-CH2-CH2-NH Tic Dmt-H involves its interaction with opioid receptors. The compound acts as a mixed agonist-antagonist, binding to both micro and delta opioid receptors . This dual activity allows it to modulate pain perception and analgesia through different pathways. The molecular targets include the opioid receptors, and the pathways involved include the inhibition of adenylate cyclase activity, reduction of calcium ion currents, and increase in potassium ion conductance .

Comparison with Similar Compounds

H-Tyr-Pro-Phe-Phe-NH-CH2-CH2-NH Tic Dmt-H: can be compared with other similar compounds, such as:

The uniqueness of H-Tyr-Pro-Phe-Phe-NH-CH2-CH2-NH Tic Dmt-H lies in its mixed agonist-antagonist activity, which allows it to target multiple opioid receptors and potentially offer a balanced analgesic effect with reduced side effects.

Properties

Molecular Formula

C55H64N8O8

Molecular Weight

965.1 g/mol

IUPAC Name

2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]ethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C55H64N8O8/c1-34-26-42(65)27-35(2)43(34)32-45(57)55(71)63-33-40-17-10-9-16-39(40)31-49(63)52(68)59-24-23-58-50(66)46(29-36-12-5-3-6-13-36)60-51(67)47(30-37-14-7-4-8-15-37)61-53(69)48-18-11-25-62(48)54(70)44(56)28-38-19-21-41(64)22-20-38/h3-10,12-17,19-22,26-27,44-49,64-65H,11,18,23-25,28-33,56-57H2,1-2H3,(H,58,66)(H,59,68)(H,60,67)(H,61,69)/t44-,45-,46-,47-,48-,49?/m0/s1

InChI Key

CJBITXMCHBQEBZ-PGXNEIGQSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)NCCNC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CC=C(C=C7)O)N)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCCNC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)N)N)C)O

Origin of Product

United States

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